

# Establishing Acceptable Intake Limits for N-Nitrosodicyclohexylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | N-Nitrosodicyclohexylamine |           |
| Cat. No.:            | B030055                    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current approaches to establishing an acceptable intake (AI) limit for **N-Nitrosodicyclohexylamine** (NDCHA) in pharmaceutical products. In the absence of a specific AI from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), this document outlines the recommended application of the Carcinogenic Potency Categorization Approach (CPCA). Furthermore, it presents a comparative analysis of toxicological data, analytical detection methods, and the mechanistic understanding of NDCHA's potential carcinogenicity.

## Establishing the Acceptable Intake (AI) Limit

Currently, no specific AI limit has been established for NDCHA by major regulatory agencies.[1] In such cases, where robust carcinogenicity data is lacking, the FDA and other international regulators recommend the use of the Carcinogenic Potency Categorization Approach (CPCA). [2][3] The CPCA is a structure-activity relationship (SAR)-based method that assigns a nitrosamine to one of five potency categories to determine its AI limit.[3][4]

Carcinogenic Potency Categorization Approach (CPCA) for NDCHA:

The CPCA evaluates the chemical structure of a nitrosamine for features that are known to activate or deactivate its carcinogenic potential.[2][5] The primary mechanism of activation for many nitrosamines is  $\alpha$ -hydroxylation, a metabolic process.[2][4]



For NDCHA, the key structural features are the two cyclohexyl groups attached to the nitroso-amine nitrogen. The  $\alpha$ -carbons (the carbons attached to the nitrogen) are part of the cyclohexyl rings and are tertiary. The presence of a tertiary  $\alpha$ -carbon is considered a significant deactivating feature, as it hinders metabolic activation through  $\alpha$ -hydroxylation.[2] Due to this strong deactivating feature, NDCHA is assigned to Potency Category 5.[1]

Table 1: CPCA-Based Acceptable Intake Limit for NDCHA

| Nitrosamine                                | Potency Category | Recommended<br>Acceptable Intake<br>(AI) Limit | Basis for<br>Categorization                                                                        |
|--------------------------------------------|------------------|------------------------------------------------|----------------------------------------------------------------------------------------------------|
| N-<br>Nitrosodicyclohexylam<br>ine (NDCHA) | 5                | 1500 ng/day                                    | Presence of tertiary α-carbons (a strong deactivating feature) hinders metabolic activation.[1][2] |

This AI limit of 1500 ng/day represents a level at or below which the impurity is not expected to pose a significant cancer risk to patients over a lifetime of exposure.

Below is a diagram illustrating the decision-making process for assigning a nitrosamine to a potency category using the CPCA.





Click to download full resolution via product page

CPCA Decision Pathway for Nitrosamine AI Limit

## **Toxicological Data for NDCHA**

The genotoxic potential of NDCHA has been investigated in several in vitro studies. The results indicate that while it may not be mutagenic in bacterial systems, it does show evidence of genotoxicity in mammalian cells.

Table 2: Summary of Genotoxicity Data for N-Nitrosodicyclohexylamine



| Assay Type                                            | Test System                                                | Metabolic<br>Activation      | Results                                                                                 | Reference |
|-------------------------------------------------------|------------------------------------------------------------|------------------------------|-----------------------------------------------------------------------------------------|-----------|
| Bacterial<br>Reverse<br>Mutation Assay<br>(Ames Test) | Salmonella<br>typhimurium<br>TA98, TA100,<br>TA1535, TA104 | With various S9<br>fractions | Negative for TA98, TA100, TA1535. Inconclusive for TA104.                               | [6]       |
| In Vitro<br>Micronucleus<br>Test                      | Human<br>Lymphocytes                                       | Not specified                | Weakly<br>genotoxic.<br>Induced<br>micronuclei at<br>concentrations of<br>15-100 µg/mL. | [6]       |
| Single Cell Gel<br>Assay (Comet<br>Assay)             | V79 Chinese<br>Hamster Cells                               | Not specified                | Genotoxic. Dose-<br>dependent<br>induction of DNA<br>lesions from 5<br>μM to 100 μM.    | [7]       |
| Sister Chromatid<br>Exchange (SCE)<br>Test            | V79 Chinese<br>Hamster Cells                               | Not specified                | Genotoxic. Significant induction of SCE at concentrations from 5 μM to 100 μM.          | [7]       |

# **Experimental Protocols for Key Genotoxicity Assays**

The Ames test is a widely used method to assess the mutagenic potential of a substance. For nitrosamines, an "enhanced" protocol is recommended to improve sensitivity.[8]

Objective: To evaluate the potential of a test substance to induce reverse mutations at selected loci in several strains of Salmonella typhimurium and Escherichia coli.

Methodology:



- Tester Strains: A range of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, and
   E. coli WP2 uvrA (pKM101)) are used to detect different types of mutations.[8]
- Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 fraction). For nitrosamines, a higher concentration (30%) of hamster liver S9 is recommended over rat liver S9.[8][9]
- Procedure (Pre-incubation Method):
  - The test substance, bacterial culture, and S9 mix (if used) are incubated together at 37°C for a short period (e.g., 30 minutes) before being mixed with molten top agar.[8][9]
  - This mixture is then poured onto minimal glucose agar plates.
  - The plates are incubated for 48-72 hours at 37°C.
- Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted for each concentration of the test substance and compared to the negative control. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.

This assay detects damage to chromosomes or the mitotic apparatus.

Objective: To determine if a test substance induces micronuclei in cultured mammalian cells. Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

#### Methodology:

- Cell Lines: Human peripheral blood lymphocytes or established cell lines like CHO or TK6 are commonly used.[10]
- Treatment: Cell cultures are exposed to at least three concentrations of the test substance for a short period (e.g., 3-4 hours) with and without metabolic activation (S9), and for a longer period (e.g., 21-24 hours) without S9.[10]



- Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division.
- Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[10]
- Data Analysis: The frequency of micronucleated cells is calculated and compared to the negative control. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[10]

## **Analytical Methods for the Detection of NDCHA**

The detection and quantification of nitrosamine impurities at trace levels require highly sensitive and selective analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most commonly employed techniques.

Table 3: Comparison of Analytical Methods for Nitrosamine Analysis



| Technique | Typical Limit<br>of Detection<br>(LOD) | Typical Limit<br>of<br>Quantification<br>(LOQ) | Advantages                                                                                                                               | Disadvantages                                                                                                  |
|-----------|----------------------------------------|------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| LC-MS/MS  | 0.4 - 12 ng/L                          | 0.1 ng/mL                                      | High sensitivity and selectivity; suitable for a wide range of nitrosamines, including less volatile and thermally labile compounds.[11] | Matrix effects can be a challenge; may require extensive sample preparation.                                   |
| GC-MS/MS  | < 3 ppb                                | 15 ppb                                         | Excellent for volatile and semi-volatile nitrosamines; often provides good chromatographic resolution.[13]                               | Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some analytes. |

#### General Experimental Protocol for LC-MS/MS Analysis:

- Sample Preparation: The drug substance or product is dissolved in a suitable solvent. This is followed by extraction, centrifugation, and filtration to remove excipients and other interfering substances.[15]
- · Chromatography:
  - LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system is used.[15]



- Column: A reversed-phase C18 or pentafluorophenyl (F5) column is commonly employed.
   [16]
- Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[11]
- Mass Spectrometry:
  - Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization
     (ESI) can be used, depending on the specific nitrosamine.[12]
  - Detection: A tandem quadrupole mass spectrometer is used in Multiple Reaction
     Monitoring (MRM) mode for high selectivity and sensitivity.[12] Specific precursor-to-product ion transitions for the target nitrosamine are monitored.
- Quantification: The concentration of the nitrosamine is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Below is a workflow diagram for a typical analytical method for nitrosamine detection.





Click to download full resolution via product page

Analytical Workflow for Nitrosamine Detection

# Mechanism of NDCHA Formation and Carcinogenicity

#### Formation:

N-Nitrosamines are formed from the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid, which is formed from nitrites under acidic conditions.[4] In the case of NDCHA, the precursor amine is dicyclohexylamine.

Proposed Carcinogenic Signaling Pathway:

The carcinogenicity of most nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[17][18] This process is believed to generate







highly reactive electrophilic intermediates that can alkylate DNA, leading to mutations and the initiation of cancer if not repaired.[17][19]

The proposed pathway is as follows:

- Metabolic Activation: NDCHA is metabolized by CYP enzymes. The key step is the hydroxylation of a carbon atom adjacent to the nitrosamine nitrogen (α-hydroxylation).
- Formation of Unstable Intermediate: The resulting  $\alpha$ -hydroxy-nitrosamine is unstable and spontaneously decomposes.
- Generation of Electrophile: This decomposition releases a reactive electrophile, a diazonium ion or a carbocation.
- DNA Adduct Formation: The electrophile reacts with nucleophilic sites on DNA bases, forming DNA adducts.
- Mutation and Cancer Initiation: If these DNA adducts are not repaired by cellular mechanisms, they can lead to mispairing during DNA replication, resulting in permanent mutations and potentially initiating carcinogenesis.[20]

The following diagram illustrates the proposed metabolic activation and carcinogenic pathway for a generic dialkylnitrosamine, which is applicable to NDCHA.





Click to download full resolution via product page

#### Proposed Carcinogenic Pathway of NDCHA

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. N-nitrosodicyclohexylamine (NDCHA), what do you know about it? Limits of Nitrosamines Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach | FDA [fda.gov]

### Validation & Comparative





- 3. Determining recommended acceptable intake limits for N-nitrosamine impurities in pharmaceuticals: Development and application of the Carcinogenic Potency Categorization Approach (CPCA) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the CPCA Category for Nitrosamine? Zamann Pharma Support GmbH [zamann-pharma.com]
- 5. US FDA: Carcinogenic Potency Categorization Approach for Nitrosamine Impurities ECA Academy [gmp-compliance.org]
- 6. Genotoxic effects of N-nitrosodicyclohexylamine in isolated human lymphocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxicity of N-nitrosodicyclohexylamine in V79 cells in the sister chromatid exchange test and the single cell gel assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
- 13. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 14. edqm.eu [edqm.eu]
- 15. benchchem.com [benchchem.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Establishing Acceptable Intake Limits for N-Nitrosodicyclohexylamine: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b030055#establishing-acceptable-intake-limits-for-n-nitrosodicyclohexylamine]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com